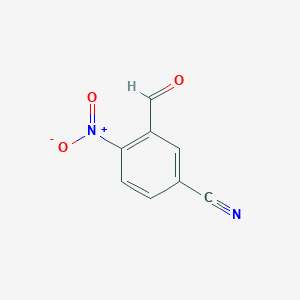

3-Formyl-4-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O3/c9-4-6-1-2-8(10(12)13)7(3-6)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFQELNRGJIUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40531101 | |

| Record name | 3-Formyl-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90178-82-8 | |

| Record name | 3-Formyl-4-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90178-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formyl-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Formyl-4-nitrobenzonitrile: Properties, Synthesis, and Applications

Introduction

3-Formyl-4-nitrobenzonitrile is a trifunctional aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its structure, featuring an aldehyde (formyl), a nitro, and a nitrile (cyano) group on a benzene ring, provides multiple reactive sites for chemical modification. This unique combination of functional groups makes it an important intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug discovery.[1][2] The electron-withdrawing nature of the nitro and cyano groups, combined with the reactivity of the aldehyde, allows for a diverse range of chemical transformations, positioning this molecule as a valuable scaffold for developing novel therapeutic agents and advanced materials.[2] This guide provides an in-depth analysis of its chemical properties, a proposed synthetic strategy, its reactive potential, and essential safety protocols for its handling.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. The molecule is a tri-substituted benzene derivative, and its identity is confirmed by its unique CAS Registry Number.[3][4] While experimental data for some physical properties are not widely published, computational predictions provide valuable estimates.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-Cyano-2-nitrobenzaldehyde; Benzonitrile, 3-formyl-4-nitro- | [1][3] |

| CAS Number | 90178-82-8 | [3][4] |

| Molecular Formula | C₈H₄N₂O₃ | [3][4] |

| Molecular Weight | 176.13 g/mol | [1][3][4] |

| Predicted Density | 1.40 ± 0.1 g/cm³ | [1] |

| Predicted Boiling Point | 329.1 ± 32.0 °C at 760 mmHg | [1] |

| Topological Polar Surface Area | 86.7 Ų | [3] |

| XLogP3 | 1.5 | [1][3] |

The structure's moderate polarity, indicated by its Topological Polar Surface Area, and its lipophilicity, suggested by the LogP value, imply solubility in common polar organic solvents such as tetrahydrofuran (THF), ethyl acetate, and chloroform, with limited solubility in water. This is consistent with solvents used in the workup of structurally related isomers.[5]

Anticipated Spectroscopic Profile

-

¹H NMR Spectroscopy: The aromatic region (δ 7.5-9.0 ppm) would display signals for three protons, likely as complex multiplets (doublets or doublet of doublets) due to their distinct chemical environments and coupling. The strong electron-withdrawing effects of all three substituents would shift these protons significantly downfield. The aldehyde proton would appear as a sharp singlet at a highly deshielded position, typically between δ 9.5-10.5 ppm.

-

¹³C NMR Spectroscopy: The spectrum would show eight distinct carbon signals. The aldehyde carbonyl carbon would be found far downfield (δ 185-195 ppm). The nitrile carbon signal would appear around δ 115-120 ppm. The six aromatic carbons would resonate between δ 120-155 ppm, with the carbons directly attached to the nitro and formyl groups being the most deshielded.

-

FT-IR Spectroscopy: The infrared spectrum would provide clear evidence of the key functional groups. Expected characteristic absorption bands include:

-

~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretch (aldehyde Fermi doublet).

-

~2230-2220 cm⁻¹: C≡N stretch (nitrile), which is typically sharp and of medium intensity.

-

~1710-1690 cm⁻¹: C=O stretch (aromatic aldehyde).

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretches (nitro group).

-

~1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretches of the aromatic ring.

-

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 176. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, m/z = 46) to give a fragment at m/z = 130, or loss of the formyl group (-CHO, m/z = 29) to yield a fragment at m/z = 147.

Synthesis and Purification Strategy

A definitive, published protocol for the synthesis of this compound is not widely documented. However, a robust synthetic strategy can be designed by leveraging established methodologies for its close structural isomer, 4-Formyl-3-nitrobenzonitrile (CAS 90178-78-2).[5] The most plausible approach involves the selective oxidation of a suitable precursor.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of a related isomer and represents a field-proven methodology.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the precursor, 3-(2-(dimethylamino)vinyl)-4-nitrobenzonitrile (1.0 eq), in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Oxidation: To the stirred solution, add sodium periodate (NaIO₄, ~3.0 eq) portion-wise at room temperature. The choice of sodium periodate is critical as it is effective for the oxidative cleavage of the vinyl group to an aldehyde under relatively mild conditions that preserve the other sensitive functional groups.

-

Monitoring: Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Extract the filtrate with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Initial Purification: Concentrate the dried organic phase under reduced pressure. Resuspend the crude residue in a minimal amount of chloroform and filter it through a short plug of silica gel to remove baseline impurities. This step is a rapid and efficient method for preliminary purification.

-

Final Purification (Recrystallization): For obtaining high-purity material, recrystallize the product from a suitable solvent system, such as toluene, potentially with the addition of activated carbon to remove colored impurities.[5] Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional groups, which can be addressed sequentially or in tandem to build molecular complexity.

-

The Aldehyde Group: As a classic electrophilic site, the formyl group is a gateway for C-C bond formation. It readily participates in Wittig reactions, Horner-Wadsworth-Emmons olefination, Knoevenagel condensations, and additions of Grignard or organolithium reagents. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.

-

The Nitro Group: The nitro group is arguably the most versatile functional handle for drug discovery applications. It can be selectively reduced to a primary amine (-NH₂) using various reagents (e.g., H₂/Pd-C, SnCl₂, Na₂S₂O₄). The resulting aniline derivative is a nucleophile that can be readily acylated, sulfonated, or used in cyclization reactions to form heterocyclic systems common in pharmaceuticals.

-

The Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. Alternatively, it can be reduced to a primary amine (-CH₂NH₂), providing a flexible linker.

Safety, Handling, and Storage

Disclaimer: No specific safety data sheet (SDS) is available for this compound. The following guidelines are based on data for structurally analogous and hazardous compounds, such as 4-nitrobenzonitrile, and should be considered a minimum standard for safe handling.

-

Hazard Identification: Based on its functional groups, this compound should be treated as highly hazardous. It is predicted to be harmful or fatal if swallowed, harmful in contact with skin, and harmful if inhaled.[6][7] It is also expected to cause serious skin and eye irritation and may cause respiratory irritation.[6] Thermal decomposition may produce highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN).[8]

-

Handling and Personal Protective Equipment (PPE):

-

All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.[8][9]

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[9]

-

Avoid generating dust.

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][9] Some suppliers recommend storage at 4°C under a nitrogen atmosphere.[4]

-

The substance should be stored in a locked cabinet or area accessible only to authorized personnel.[7]

-

Keep away from strong oxidizing agents and strong bases.[8]

-

-

Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[7][8]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][9]

-

Conclusion

This compound is a synthetic intermediate of significant value, characterized by a trio of reactive functional groups. Its utility in constructing complex molecular architectures makes it a powerful tool for researchers in drug development and materials science. While its synthesis requires careful execution and its handling demands stringent safety precautions due to its presumed toxicity, the potential for derivatization at its aldehyde, nitro, and nitrile sites offers a rich field of chemical possibilities. A thorough understanding of its properties, reactivity, and safety is paramount for its effective and responsible use in scientific research.

References

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H4N2O3 | CID 13238553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 4-FORMYL-3-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Formyl-3-nitrobenzonitrile | C8H4N2O3 | CID 13238550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Foreword: The Strategic Value of a Trifunctional Scaffolding

An In-depth Technical Guide to 3-Formyl-4-nitrobenzonitrile (CAS 90178-82-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

In the intricate landscape of medicinal chemistry and materials science, the strategic value of a chemical intermediate is often defined by its functional group versatility and predictable reactivity. This compound, a trisubstituted benzene derivative, stands out as a quintessential example of such a strategic building block.[1] Its architecture, featuring an aldehyde, a nitro group, and a nitrile moiety on a single aromatic ring, presents a unique convergence of reactive sites. This guide provides an in-depth exploration of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, handling, and application, thereby empowering researchers to leverage its full potential in their discovery workflows.

Section 1: Core Chemical Identity and Physicochemical Profile

This compound, also known by its synonym 5-Cyano-2-nitrobenzaldehyde, is a solid organic compound recognized for its utility as a specialized building block in pharmaceutical and chemical synthesis.[1][2][3][4] The strategic placement of three distinct functional groups—each with its own reactivity profile—makes it a highly valuable precursor for constructing complex molecular architectures.[5]

Key Properties Summary

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for planning experimental work, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 90178-82-8 | [1][2][3][4][6] |

| Molecular Formula | C₈H₄N₂O₃ | [1][2][4][6] |

| Molecular Weight | 176.13 g/mol | [1][2][4][6] |

| Appearance | Solid | [3][7] |

| Purity | ≥95% - 97% (Typical) | [2][3][7][8] |

| Melting Point | 109-111 °C (for isomer 4-cyano-2-nitrobenzaldehyde) | [9] |

| Boiling Point | 329.1 ± 32.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.40 ± 0.1 g/cm³ (Predicted) | [1] |

| Topological Polar Surface Area | 86.7 Ų | [1][4] |

| SMILES | N#CC1=CC=C(--INVALID-LINK--=O)C(C=O)=C1 | [2] |

| InChI Key | KVFQELNRGJIUKT-UHFFFAOYSA-N | [3][4] |

Spectroscopic Signature

While raw spectral data is best obtained directly from a certificate of analysis, the structure of this compound allows for the confident prediction of its key spectroscopic features. This understanding is crucial for reaction monitoring and structural confirmation.[10][11][12]

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. The aldehyde proton (-CHO) should appear as a distinct singlet at a significantly downfield chemical shift, typically in the range of δ 10.0-10.3 ppm. The aromatic protons will present as a complex multiplet system in the δ 8.0-8.8 ppm region, with coupling patterns dictated by their ortho, meta, and para relationships. The specific pattern for the isomer 4-cyano-2-nitrobenzaldehyde shows signals at 10.27 (s, 1H), 8.75 (d, 1H), 8.40 (dd, 1H), and 8.05 (d, 1H) ppm.[9]

-

IR Spectroscopy: The infrared spectrum will display characteristic absorption bands corresponding to its three functional groups. Key expected peaks include a sharp stretch for the nitrile group (C≡N) around 2230 cm⁻¹, a strong carbonyl stretch for the aldehyde (C=O) near 1700 cm⁻¹, and strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1530 and 1350 cm⁻¹, respectively.

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the exact mass of 176.02219199 Da.[4] The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 176.

Section 2: Synthesis and Safe Handling Protocols

The reliable synthesis and safe handling of reactive intermediates are foundational to successful research campaigns. This section provides a validated synthetic protocol and outlines the necessary safety precautions based on established material safety data.

Recommended Synthetic Protocol

While multiple synthetic routes may exist, a common and effective method for preparing related nitro-formyl-benzonitriles involves the oxidative cleavage of a vinyl intermediate. The following protocol is adapted from a well-documented synthesis of the isomeric 4-cyano-2-nitrobenzaldehyde and serves as an authoritative starting point.[9] The causality for this choice rests on the high efficiency and selectivity of sodium periodate as an oxidizing agent for this specific transformation.

Caption: A validated workflow for the synthesis of nitro-formyl-benzonitriles.

Safety, Handling, and Storage: A Self-Validating System

Proper handling is a non-negotiable aspect of laboratory work, ensuring both personnel safety and experimental integrity. This compound and related nitriles are classified as hazardous materials and must be handled accordingly.[3][13]

-

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark)[3]

-

Signal Word: Warning[3]

-

Hazard Statements: H302 (Harmful if swallowed).[3][14] Related aromatic nitriles carry more severe warnings, including H300 (Fatal if swallowed) and H311 + H331 (Toxic in contact with skin or if inhaled), and these should be considered as potential risks.[13]

-

-

Mandatory Handling Protocol:

-

Engineering Controls: All manipulations (weighing, transferring, adding to reactions) must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[13][15]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a properly fitted lab coat, and chemical safety goggles with side shields at all times.[15]

-

Exposure Avoidance: Avoid all direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory area. Wash hands thoroughly after handling.[13]

-

Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.

-

First Aid: In case of skin contact, immediately wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[13]

-

-

Storage:

Section 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is derived from the distinct and orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled modification of the molecule, making it a powerful tool in drug discovery.[5][16]

References

- 1. echemi.com [echemi.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 90178-82-8 [sigmaaldrich.com]

- 4. This compound | C8H4N2O3 | CID 13238553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. 90178-82-8 this compound AKSci 4990AC [aksci.com]

- 8. jrmedichem.com [jrmedichem.com]

- 9. 4-FORMYL-3-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 10. This compound(90178-82-8) 1H NMR [m.chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. achmem.com [achmem.com]

- 15. fishersci.com [fishersci.com]

- 16. nbinno.com [nbinno.com]

3-Formyl-4-nitrobenzonitrile molecular structure and weight

An In-depth Technical Guide to 3-Formyl-4-nitrobenzonitrile: Molecular Structure, Properties, and Synthetic Considerations

Authored by: A Senior Application Scientist

Abstract

This compound is a tri-substituted benzene derivative of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring a nitrile, a nitro group, and a formyl group, imparts a versatile reactivity profile, positioning it as a crucial intermediate in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and key synthetic strategies, tailored for researchers, chemists, and professionals in drug development.

Core Molecular Identity and Physicochemical Properties

This compound, also known by its synonym 5-Cyano-2-nitrobenzaldehyde, is a crystalline solid at room temperature.[1][3][4] The strategic placement of electron-withdrawing groups (EWG) — the nitro (-NO₂) and nitrile (-C≡N) groups — and a reactive aldehyde (-CHO) function makes it a highly valuable building block in organic synthesis. The EWGs activate the aromatic ring towards nucleophilic aromatic substitution and influence the reactivity of the formyl group, which serves as a handle for a multitude of chemical transformations.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below. This data is aggregated from authoritative chemical databases and is essential for both theoretical modeling and practical laboratory applications.[1][3][4][5]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| Synonym | 5-Cyano-2-nitrobenzaldehyde | Santa Cruz Biotechnology[3] |

| CAS Number | 90178-82-8 | ChemScene[5] |

| Molecular Formula | C₈H₄N₂O₃ | PubChem[4] |

| Molecular Weight | 176.13 g/mol | ChemScene, PubChem[4][5] |

| Exact Mass | 176.0222 Da | PubChem[4] |

| SMILES | C1=CC(=C(C=C1C#N)C=O)--INVALID-LINK--[O-] | PubChem[4] |

| InChIKey | KVFQELNRGJIUKT-UHFFFAOYSA-N | PubChem[4] |

| XLogP3 | 1.5 | PubChem[4] |

| Hydrogen Bond Donors | 0 | PubChem[4] |

| Hydrogen Bond Acceptors | 4 | ChemScene[5] |

| Topological Polar Surface Area (TPSA) | 84 Ų | ChemScene[5] |

Molecular Structure Analysis

The planarity of the benzene ring is central to the molecule's properties. The formyl and nitro groups are positioned ortho to each other, creating steric and electronic interactions that influence their conformational preference and reactivity. The nitrile group is positioned meta to the formyl group and para to the nitro group.

References

Spectroscopic Characterization of 3-Formyl-4-nitrobenzonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Formyl-4-nitrobenzonitrile (C₈H₄N₂O₃), a key intermediate in the synthesis of various pharmacologically active compounds.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound, also known as 5-cyano-2-nitrobenzaldehyde, is a trisubstituted benzene derivative with the chemical formula C₈H₄N₂O₃ and a molecular weight of 176.13 g/mol .[1][2][3] Its structure incorporates three key functional groups: a formyl (-CHO), a nitro (-NO₂), and a nitrile (-C≡N) group. This unique combination of electron-withdrawing groups makes it a valuable building block in medicinal chemistry. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structure before its use in further synthetic steps.

Below is the chemical structure of this compound with atom numbering for NMR assignments:

References

Introduction: Understanding 3-Formyl-4-nitrobenzonitrile

An In-Depth Technical Guide to the Solubility and Stability of 3-Formyl-4-nitrobenzonitrile

This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound, focusing on its solubility and stability. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols to facilitate robust and reliable characterization of this important chemical intermediate.

This compound is a multifunctional aromatic compound featuring a benzonitrile core substituted with a formyl (-CHO) and a nitro (-NO₂) group. Its unique electronic and structural characteristics make it a valuable building block in medicinal chemistry and the synthesis of complex organic molecules. A thorough understanding of its solubility and stability is paramount for its effective handling, formulation, and application in research and development.

The presence of a polar nitro group, a hydrogen-bond-accepting formyl group, and a nitrile group, combined with an aromatic ring, results in a molecule with moderate polarity. This structural complexity dictates its interaction with various solvents and its susceptibility to degradation under different environmental conditions.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 90178-82-8 | [1][2] |

| Molecular Formula | C₈H₄N₂O₃ | [1][2] |

| Molecular Weight | 176.13 g/mol | [1][2] |

| LogP (Computed) | 1.28 - 1.5 | [1][2] |

| Topological Polar Surface Area (TPSA) | 84 Ų | [2] |

| Storage Recommendation | 2-8°C, stored under an inert atmosphere (e.g., nitrogen) | [2][3] |

Solubility Profile: A Theoretical and Practical Approach

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation development, and reaction kinetics. The computed LogP value of ~1.3-1.5 suggests that this compound has limited solubility in aqueous media and preferential solubility in organic solvents.[1][2]

Causality Behind Solvent Selection

The choice of solvents for solubility screening should be systematic, covering a range of polarities and hydrogen bonding capabilities.

-

Non-Polar Solvents (e.g., Heptane, Toluene): Solubility is expected to be low due to the polar nature of the formyl and nitro groups.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane): These solvents are anticipated to be effective. For the related compound 4-nitrobenzonitrile, good solubility is observed in acetone, DCM, and ethyl acetate.[4] The carbonyl and nitrile groups of the solute can interact favorably with the dipoles of these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Alcohols are likely to be good solvents due to their ability to hydrogen bond with the oxygen atoms of the nitro and formyl groups. Solubility in water is expected to be limited, a common characteristic for many organic compounds with a significant hydrocarbon framework.[4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of this compound. The underlying principle is to create a saturated solution and then quantify the amount of dissolved solute.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of a selected solvent (e.g., water, phosphate buffer pH 7.4, acetonitrile, methanol). The excess solid is crucial to ensure equilibrium with the saturated solution.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) using a shaker or rotator. The system should be allowed to reach equilibrium, which can take 24 to 72 hours. Visual confirmation of excess solid remaining at the end of the experiment is a self-validating check for saturation.

-

Sample Collection & Preparation: Once equilibrium is reached, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Phase Separation: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved micro-particulates. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, typically RP-HPLC with UV detection (detailed in Section 4).

-

Calculation: Determine the concentration in the original saturated solution by applying the dilution factor. The result is reported in units such as mg/mL or µg/mL.

Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is crucial for defining storage conditions, shelf-life, and identifying potential impurities that may arise during manufacturing or formulation. Forced degradation (stress testing) is the cornerstone of a stability investigation.

Potential Degradation Pathways

The molecule's functional groups suggest several potential degradation routes:

-

Hydrolysis: The nitrile group (-C≡N) can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid (3-carboxy-4-nitrobenzaldehyde) via an intermediate amide.

-

Oxidation: The aldehyde group (-CHO) is susceptible to oxidation, especially in the presence of oxidizing agents or light, yielding the corresponding carboxylic acid (5-cyano-2-nitrobenzoic acid).

-

Reduction: The nitro group (-NO₂) can be reduced to a nitroso, hydroxylamine, or ultimately an amino group (3-formyl-4-aminobenzonitrile). This is a common pathway for nitroaromatic compounds.

-

Photodegradation: Aromatic nitro compounds are often photosensitive. Exposure to UV or visible light can induce complex degradation pathways.

Caption: Potential degradation pathways for the compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to stress testing, designed to generate potential degradation products and assess the intrinsic stability of the molecule.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, mix the stock solution with the stressor and incubate for a defined period (e.g., 24-48 hours). A parallel control sample (stock solution in solvent) should be run for comparison.

-

Acidic Hydrolysis: Mix with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature (basic conditions are often more aggressive).

-

Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature, protected from light.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C). For solid-state thermal stress, store the neat powder under the same conditions.

-

Photostability: Expose the stock solution (in a quartz cuvette) and solid powder to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).

-

-

Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

-

Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method (see Section 4). The method must be able to resolve the parent peak from all major degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound.

-

Determine the relative retention times (RRT) of the degradation products.

-

If coupled with a mass spectrometer (LC-MS), tentative structures of the degradants can be elucidated.[5]

-

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Analytical Methodologies for Quantification

A robust, validated analytical method is essential for accurate quantification in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for non-volatile, UV-active compounds like this compound.[6]

Protocol: RP-HPLC Method Development and Validation

Objective: To develop a stability-indicating Reverse-Phase HPLC (RP-HPLC) method capable of separating the parent compound from its potential degradation products and impurities.

A. Method Development:

-

Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile choice for moderately polar compounds.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λ-max) by running a UV scan of the compound in the mobile phase. Nitroaromatic compounds typically have strong absorbance in the 250-270 nm range.[6]

-

Mobile Phase Optimization:

-

Begin with a simple isocratic mobile phase, such as Acetonitrile:Water (50:50 v/v). An acidic modifier like 0.1% formic acid or phosphoric acid is often added to improve peak shape by suppressing the ionization of any acidic/basic functional groups.

-

Inject a mixture of the parent compound and stressed samples.

-

If co-elution occurs, develop a gradient method. For example, start with a lower percentage of the organic solvent (e.g., 30% Acetonitrile) and ramp up to a higher percentage (e.g., 90% Acetonitrile) over 10-15 minutes. This will help elute more retained impurities.

-

-

Optimization: Adjust flow rate (typically 1.0 mL/min) and column temperature (e.g., 30°C) to achieve optimal resolution and analysis time.

B. Method Validation (ICH Q2(R1) Principles):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Analyze stressed samples to ensure all degradant peaks are well-resolved from the parent peak (resolution > 1.5).

-

Linearity: Prepare a series of standard solutions at different concentrations (e.g., 5-150 µg/mL). Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be > 0.999.

-

Accuracy: Determine the recovery of the analyte by spiking a blank matrix with known amounts of the compound at different concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98-102%.

-

Precision:

-

Repeatability (Intra-day): Analyze multiple preparations (n=6) of a single sample on the same day.

-

Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

-

The relative standard deviation (RSD) for both should be < 2%.

-

-

Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD), typically based on signal-to-noise ratios (10:1 for LOQ, 3:1 for LOD).

Data Interpretation and Reporting

Solubility Data: Results should be compiled into a clear table, reporting the mean solubility (e.g., in mg/mL) and standard deviation for each solvent and temperature condition.

Stability Data: Summarize the results of the forced degradation study in a table. Include the stress condition, duration, percentage of parent compound remaining, and the number and relative peak areas of major degradation products. This summary provides a clear, at-a-glance overview of the compound's lability under different stresses.

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By integrating theoretical knowledge with detailed, self-validating experimental protocols, researchers can generate high-quality, reliable data. This information is fundamental to guiding downstream activities, including reaction optimization, formulation design, and regulatory submissions, ensuring the successful application of this versatile chemical intermediate in scientific and developmental pipelines.

References

Synthesis precursors for 3-Formyl-4-nitrobenzonitrile

An In-Depth Technical Guide to the Synthesis Precursors for 3-Formyl-4-nitrobenzonitrile

Abstract

This compound, also identified as 5-Cyano-2-nitrobenzaldehyde (CAS No: 90178-82-8), is a pivotal intermediate in the landscape of modern organic synthesis.[1][2][3] Its trifunctional, substituted benzene structure makes it a versatile building block for a range of high-value compounds, particularly in the pharmaceutical and agrochemical industries. This guide provides an in-depth analysis of the primary synthetic precursors and methodologies for its preparation. We will explore three core strategies: the oxidation of methyl-substituted precursors, the cyanation of halogenated aromatics, and the transformation of amino precursors via the Sandmeyer reaction. Each section offers a detailed examination of the underlying chemical principles, field-proven experimental protocols, and a comparative analysis to guide researchers in selecting the optimal pathway for their specific application.

Chapter 1: Synthesis via Oxidation of Methyl-Substituted Precursors

The oxidation of a benzylic methyl group to an aldehyde is a fundamental transformation in organic synthesis. When the starting material is structurally close to the target, this approach can be highly efficient. The primary challenge lies in achieving selective oxidation without affecting the electron-withdrawing nitro and cyano groups, which can influence the reactivity of the methyl group and the stability of the aromatic ring.

Precursor: 3-Methyl-4-nitrobenzonitrile

The most direct route begins with 3-Methyl-4-nitrobenzonitrile (CAS No: 96784-54-2).[4] This precursor already contains the required cyano and nitro functionalities in the correct positions, simplifying the synthesis to a single key transformation: the selective oxidation of the methyl group.

Causality of Experimental Choice: Direct oxidation of the methyl group to an aldehyde in one step is often difficult and can lead to over-oxidation to the carboxylic acid. A more reliable and controllable two-step approach is preferred. This involves an initial benzylic halogenation, typically bromination, to form an intermediate benzyl halide. This intermediate is significantly more reactive and can be converted to the aldehyde under milder conditions than the starting toluene derivative.

Workflow: Oxidation via Benzylic Bromination

Caption: Oxidation pathway from 3-Methyl-4-nitrobenzonitrile.

Experimental Protocol: Two-Step Oxidation of 3-Methyl-4-nitrobenzonitrile

Step 1: Benzylic Bromination

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-Methyl-4-nitrobenzonitrile (1.0 eq) in carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of benzoyl peroxide (BPO, 0.02 eq).

-

Heat the mixture to reflux and irradiate with a UV lamp (or a 100W incandescent bulb) to initiate the radical reaction. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 3-(Bromomethyl)-4-nitrobenzonitrile, which can often be used in the next step without further purification.

Step 2: Conversion to Aldehyde (e.g., via Silver Nitrate Oxidation)

-

Dissolve the crude 3-(Bromomethyl)-4-nitrobenzonitrile (1.0 eq) in aqueous ethanol.

-

Add silver nitrate (AgNO₃, 1.1 eq) to the solution. The reaction involves the hydrolysis of the dibromide intermediate that may form.[5]

-

Stir the mixture at room temperature. A precipitate of silver bromide will form. Monitor the reaction by TLC.

-

Upon completion, filter off the silver bromide precipitate.

-

Partially evaporate the ethanol from the filtrate and extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography on silica gel to obtain this compound.

Chapter 2: Synthesis via Cyanation of Halogenated Precursors

Nucleophilic aromatic substitution (SNAᵣ) is a powerful strategy for introducing a cyano group onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups like a nitro group. This makes halogenated nitrobenzaldehydes excellent precursors.

Precursor: 5-Chloro-2-nitrobenzaldehyde

The synthesis from 5-Chloro-2-nitrobenzaldehyde is a robust and scalable route. The chlorine atom, positioned para to the strongly electron-withdrawing nitro group, is highly activated towards nucleophilic displacement by a cyanide ion. This reaction is commonly known as a Rosenmund-von Braun reaction.

Causality of Experimental Choice: The use of copper(I) cyanide (CuCN) is critical. Copper(I) facilitates the displacement of the halide by coordinating to the cyanide nucleophile and lowering the activation energy of the reaction. The choice of a high-boiling point, polar aprotic solvent like DMF or NMP is necessary to ensure the solubility of the reagents and to achieve the high temperatures often required for the reaction to proceed efficiently.[6]

Workflow: Cyanation of 5-Chloro-2-nitrobenzaldehyde

Caption: Two-step synthesis from m-Chlorobenzaldehyde.

Experimental Protocol: Synthesis from 5-Chloro-2-nitrobenzaldehyde

Step 1: Synthesis of the Precursor via Nitration of m-Chlorobenzaldehyde [7]

-

In a flask equipped with a stirrer and placed in an ice-salt bath, cautiously add concentrated nitric acid (1.05 eq) dropwise to concentrated sulfuric acid, maintaining the temperature below 5°C.

-

To this chilled nitrating mixture, add m-chlorobenzaldehyde (1.0 eq) dropwise, ensuring the reaction temperature does not exceed 5°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the solid by filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) to yield pure 5-Chloro-2-nitrobenzaldehyde.

Step 2: Cyanation of 5-Chloro-2-nitrobenzaldehyde [6]

-

To a flask under a nitrogen atmosphere, add 5-Chloro-2-nitrobenzaldehyde (1.0 eq), copper(I) cyanide (CuCN, 1.2 eq), and N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to 150-160°C and stir vigorously for several hours. Monitor the reaction's progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid in water to decompose the copper complexes.

-

Extract the product into an organic solvent such as ethyl acetate or toluene.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford this compound.

Chapter 3: Synthesis via Sandmeyer Reaction from Amino Precursors

The Sandmeyer reaction is a classic and versatile method for converting a primary aromatic amine into a wide range of functional groups, including nitriles.[8][9][10][11] The reaction proceeds via an aryl diazonium salt intermediate, which is then displaced by a nucleophile with copper(I) catalysis.

Precursor: 5-Amino-2-nitrobenzaldehyde

Using 5-Amino-2-nitrobenzaldehyde as a precursor leverages the power of the Sandmeyer reaction to introduce the cyano group regioselectively. This method is particularly valuable for synthesizing compounds with substitution patterns that are difficult to achieve through other means.

Causality of Experimental Choice: The diazotization step must be performed at low temperatures (0–5°C) because aryl diazonium salts are thermally unstable and can be explosive if isolated.[8] The subsequent displacement with copper(I) cyanide provides a reliable pathway to the desired nitrile. The mechanism involves a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species.

Workflow: Sandmeyer Reaction of 5-Amino-2-nitrobenzaldehyde

Caption: Synthesis via the Sandmeyer reaction pathway.

Experimental Protocol: Sandmeyer Reaction [8][10]

Step 1: Diazotization of 5-Amino-2-nitrobenzaldehyde

-

Suspend 5-Amino-2-nitrobenzaldehyde (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature strictly below 5°C. The addition should be slow to control the exothermic reaction.

-

Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt solution. This solution should be used immediately in the next step.

Step 2: Cyanide Displacement

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature, and then gently heat to 50-60°C until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting solid by column chromatography or recrystallization to yield this compound.

Chapter 4: Comparative Analysis and Process Selection

The choice of a synthetic route depends on several factors, including the cost and availability of starting materials, the number of synthetic steps, overall yield, and scalability.

| Precursor | Synthetic Route | Key Advantages | Key Challenges | Typical Scale |

| 3-Methyl-4-nitrobenzonitrile | Two-step oxidation | Very direct; potentially high-yielding. | Selective oxidation can be difficult; potential for over-oxidation to carboxylic acid. | Lab to Pilot |

| 5-Chloro-2-nitrobenzaldehyde | Nucleophilic Cyanation | Robust, scalable, and often uses readily available starting materials (m-chlorobenzaldehyde). | Requires high temperatures; use of toxic cyanide salts; copper waste disposal. | Pilot to Industrial |

| 5-Amino-2-nitrobenzaldehyde | Sandmeyer Reaction | High functional group tolerance; classic, well-understood reaction. | Diazonium salts are unstable and potentially explosive; use of toxic cyanide salts. | Lab to Pilot |

Field-Proven Insights:

-

For industrial-scale production , the cyanation of 5-Chloro-2-nitrobenzaldehyde is often the most economically viable route. The precursors are relatively inexpensive, and the reaction is robust. However, it requires specialized equipment to handle high temperatures and toxic reagents safely.

-

For laboratory-scale synthesis and derivatization , the Sandmeyer reaction offers great flexibility. The required amino precursors can often be prepared from a wider variety of starting materials.

-

The oxidation route from 3-Methyl-4-nitrobenzonitrile is elegant in its directness. Its success is highly dependent on optimizing the selective oxidation step to prevent byproduct formation, making it an excellent choice when the precursor is readily available and high purity is paramount.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways, each originating from a distinct class of chemical precursor. The selection of an optimal route requires a careful evaluation of factors such as precursor availability, reaction scalability, process safety, and economic viability. By understanding the chemical causality behind each transformation—be it radical oxidation, nucleophilic substitution, or diazonium salt chemistry—researchers and process chemists can make informed decisions to efficiently synthesize this critical chemical intermediate for applications in drug development and beyond.

References

- 1. This compound | C8H4N2O3 | CID 13238553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. 3-Methyl-4-nitrobenzonitrile | C8H6N2O2 | CID 2801434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-FORMYL-3-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 3-Formyl-4-nitrobenzonitrile for Advanced Synthesis Applications

Abstract

This technical guide provides a comprehensive overview of 3-Formyl-4-nitrobenzonitrile, a pivotal intermediate in the fields of medicinal chemistry, drug development, and materials science. The document elucidates the compound's nomenclature, confirming its widely used synonym, 5-Cyano-2-nitrobenzaldehyde. A detailed exploration of its physicochemical properties, spectroscopic profile, and synthesis methodologies is presented. The guide further delves into the versatile reactivity of its three key functional groups—formyl, nitro, and cyano—highlighting their strategic importance in the construction of complex molecular architectures, particularly heterocyclic scaffolds common in pharmaceuticals. This paper serves as an essential resource for researchers and scientists, offering both foundational knowledge and practical, field-proven experimental protocols to effectively utilize this versatile building block in advanced synthetic applications.

Introduction

This compound, also known by its alternate name 5-Cyano-2-nitrobenzaldehyde, is a tri-substituted benzene derivative that has emerged as a valuable building block in organic synthesis.[1][2] Its molecular structure, featuring an aldehyde (formyl), a nitro group, and a nitrile (cyano) group, offers a unique combination of reactive sites. This trifunctionality allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of various pharmaceutical intermediates and complex organic compounds.[2][3] The strategic placement of these functional groups provides chemists with the tools to selectively perform reactions, leading to the efficient construction of novel molecular frameworks. This guide aims to provide an in-depth understanding of this compound, from its fundamental properties to its practical applications in the laboratory.

Section 1: Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its successful application in synthesis. The properties of this compound are summarized below.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| Alternate Name | 5-Cyano-2-nitrobenzaldehyde | SCBT[1] |

| CAS Number | 90178-82-8 | PubChem[4] |

| Molecular Formula | C₈H₄N₂O₃ | PubChem[4] |

| Molecular Weight | 176.13 g/mol | PubChem[4] |

| Appearance | Pale yellow crystalline powder | Wikipedia |

| Melting Point | 108 - 111 °F / 42 - 44 °C | Sigma-Aldrich[5] |

| Boiling Point | 307 °F / 153 °C (at 31 hPa) | Sigma-Aldrich[5] |

| Solubility | Insoluble in water | Wikipedia |

Spectroscopic Profile

Spectroscopic analysis is crucial for the verification of the identity and purity of a compound. The characteristic spectral data for this compound are essential for monitoring reaction progress and confirming product formation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the aromatic protons and the aldehyde proton will show distinct chemical shifts.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the different carbon environments within the molecule, including the carbonyl carbon of the aldehyde, the nitrile carbon, and the aromatic carbons.

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational frequencies for this compound will correspond to the C=O stretch of the aldehyde, the N=O stretch of the nitro group, and the C≡N stretch of the nitrile.

-

MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.

Comprehensive spectral data, including ¹H NMR, IR, and MS, are available for reference from suppliers like ChemicalBook.[6]

Section 2: Synthesis and Mechanistic Considerations

While commercially available, understanding the synthesis of this compound provides valuable insights into its reactivity and potential impurities. A common synthetic route involves the nitration of a substituted benzonitrile.

Laboratory-Scale Synthesis

A general method for the synthesis of nitrobenzonitriles involves the dehydration of the corresponding nitrobenzamide or the oxidation of a nitrotoluene derivative. For instance, p-nitrobenzonitrile can be prepared by the reaction of p-nitrobenzoic acid with p-toluenesulfonamide and phosphorus pentachloride.[7] A similar strategy, starting from a suitably substituted benzoic acid or benzaldehyde, can be adapted for the synthesis of this compound. Another approach involves the conversion of a starting aldehyde to a nitrile. For example, 4-nitrobenzaldehyde can be converted to 4-nitrobenzonitrile by reacting it with hydroxylamine hydrochloride in DMSO.[8]

The rationale for these multi-step syntheses lies in the directing effects of the substituents on the benzene ring. The choice of reagents and reaction conditions is critical to achieve the desired regioselectivity and yield.

Section 3: Core Applications in Synthetic Chemistry

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for a modular approach to the synthesis of complex molecules.

The Formyl Group as a Synthetic Handle

The aldehyde group is a versatile functional group that can undergo a wide array of transformations, including:

-

Oxidation: The formyl group can be oxidized to a carboxylic acid, providing a site for amide bond formation or other acid-catalyzed reactions.

-

Reduction: Reduction of the aldehyde yields a primary alcohol, which can be further functionalized.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent forms a new carbon-nitrogen bond, a key step in the synthesis of many bioactive molecules.

-

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene, enabling carbon-carbon bond formation.

The Nitro Group as a Versatile Functional Group

The nitro group is a strong electron-withdrawing group that can be readily transformed into other functionalities, most notably an amino group.

-

Reduction to an Amine: The reduction of the nitro group to an amine is a fundamental transformation in aromatic chemistry. The resulting aniline derivative is a precursor to a vast number of compounds. Common reducing agents include tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The newly formed amino group can then be used in reactions such as:

-

Diazotization: Formation of a diazonium salt, which can be subsequently displaced by a variety of nucleophiles (Sandmeyer reaction).

-

Amide Coupling: Reaction with carboxylic acids or their derivatives to form amides.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

-

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H4N2O3 | CID 13238553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound(90178-82-8) 1H NMR spectrum [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. guidechem.com [guidechem.com]

An In-Depth Technical Guide to 3-Formyl-4-nitrobenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectral properties of the key synthetic intermediate, 3-Formyl-4-nitrobenzonitrile. While this compound holds significant potential in medicinal chemistry and materials science, publicly available experimental data is notably scarce. This document consolidates the existing information, clearly distinguishing between experimentally determined and computationally predicted data, to offer a valuable resource for researchers. Where direct experimental protocols for this compound are unavailable, methodologies for closely related isomers are presented to provide practical insights for synthetic chemists.

Core Molecular Characteristics

This compound, with the CAS Number 90178-82-8, is a trifunctional aromatic compound featuring a nitrile, a nitro group, and a formyl group.[1][2][3][4] This unique combination of electron-withdrawing and reactive functional groups makes it a versatile building block in organic synthesis.

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 90178-82-8 | [1][2][4] |

| Molecular Formula | C₈H₄N₂O₃ | [1][2][4] |

| Molecular Weight | 176.13 g/mol | [1][2][3][4] |

| Alternate Name | 5-Cyano-2-nitrobenzaldehyde | [4] |

| Predicted Boiling Point | 329.1 ± 32.0 °C at 760 mmHg | [3] |

| Predicted Density | 1.40 ± 0.1 g/cm³ | [3] |

| Predicted XLogP3 | 1.5 | [1][3] |

| Topological Polar Surface Area | 86.7 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

Note: The boiling point and density are computationally predicted values and await experimental verification.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three aromatic protons in the downfield region, typically between 7.5 and 9.0 ppm. The aldehyde proton will appear as a singlet further downfield, likely above 10 ppm. The specific splitting patterns of the aromatic protons will be dictated by their coupling constants. For comparison, the reported ¹H NMR spectrum of the isomer, 4-Formyl-3-nitrobenzonitrile (also known as 4-cyano-2-nitrobenzaldehyde), shows signals at δ 10.27 (s, 1H), 8.75 (d, J = 1.5 Hz, 1H), 8.40 (dd, J = 8.0 and 1.5 Hz, 1H), and 8.05 (d, J = 8.0 Hz, 1H).[5]

-

¹³C NMR: The carbon NMR spectrum will exhibit eight distinct signals. The nitrile carbon is expected in the range of 115-120 ppm, while the aldehyde carbonyl carbon will be significantly downfield, around 190 ppm. The aromatic carbons will appear in the typical region of 120-150 ppm, with the carbon attached to the nitro group being the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong, sharp absorption bands corresponding to the three functional groups.

-

Nitrile (C≡N) stretch: A sharp, intense peak is expected in the region of 2240-2220 cm⁻¹ for this aromatic nitrile.[6]

-

Nitro (NO₂) stretches: Two strong bands are anticipated for the asymmetric and symmetric stretching of the nitro group, typically around 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively.

-

Aldehyde (C=O) stretch: A strong absorption due to the carbonyl stretch will be present in the range of 1710-1685 cm⁻¹. The C-H stretch of the aldehyde may also be visible as a weaker band near 2850 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and the formyl group (CHO).

Synthesis and Purification

A specific, peer-reviewed synthesis protocol for this compound is not currently available in the scientific literature. However, the synthesis of its isomer, 4-Formyl-3-nitrobenzonitrile, has been described and can serve as a valuable reference for developing a synthetic route.

Reference Synthetic Protocol: Synthesis of 4-Formyl-3-nitrobenzonitrile

This multi-step synthesis starts from commercially available precursors and involves the oxidative cleavage of an enamine intermediate.[5]

Diagram: Synthetic Pathway to 4-Formyl-3-nitrobenzonitrile

References

An In-depth Technical Guide to 3-Formyl-4-nitrobenzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-4-nitrobenzonitrile, with the CAS number 90178-82-8, is a tri-substituted benzene derivative that has emerged as a pivotal intermediate in the synthesis of complex pharmaceuticals.[1] Its strategic arrangement of a nitrile, a nitro group, and a formyl group on the aromatic ring imparts a unique chemical reactivity, making it a valuable building block in multi-step synthetic pathways. This guide provides a comprehensive overview of its properties, a plausible historical synthesis, a detailed experimental protocol, and its significant role in the development of targeted therapeutics, most notably as a key precursor to the tyrosine kinase inhibitor Bosutinib.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 90178-82-8 | [2] |

| Molecular Formula | C₈H₄N₂O₃ | [3] |

| Molecular Weight | 176.13 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Expected to be a yellow crystalline solid | |

| Storage | 4°C, stored under nitrogen | [3] |

Historical Context and Plausible Synthesis Pathway

While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis can be logically deduced from established organic chemistry principles and synthetic routes for analogous compounds. The most plausible and industrially scalable approach involves a two-step process starting from 3-methyl-4-nitrobenzoic acid. This pathway is attractive due to the availability of the starting materials and the robustness of the chemical transformations.

The overall proposed synthesis is as follows:

-

Amidation followed by Dehydration: 3-methyl-4-nitrobenzoic acid is converted to 3-methyl-4-nitrobenzamide, which is then dehydrated to yield the key intermediate, 3-methyl-4-nitrobenzonitrile.

-

Oxidation: The methyl group of 3-methyl-4-nitrobenzonitrile is selectively oxidized to a formyl group to produce the final product, this compound.

The following diagram illustrates this proposed synthetic workflow:

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Methyl-4-nitrobenzonitrile from 3-Methyl-4-nitrobenzamide

This procedure is adapted from established methods for the dehydration of amides to nitriles.[1]

Materials:

-

3-methyl-4-nitrobenzamide

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-nitrobenzamide (e.g., 5 g, 28 mmol) in toluene (e.g., 300 ml).

-

Slowly add phosphorus oxychloride (POCl₃) (e.g., 22 g, 140 mmol) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully pour it into a beaker containing ice water with stirring.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to afford 3-methyl-4-nitrobenzonitrile.[4]

Self-Validation: The successful synthesis of the intermediate can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The disappearance of the amide N-H and C=O signals and the appearance of a sharp nitrile peak in the IR spectrum are key indicators.

Step 2: Oxidation of 3-Methyl-4-nitrobenzonitrile to this compound

The oxidation of a methyl group on an electron-deficient aromatic ring to an aldehyde can be challenging. Selenium dioxide (SeO₂) is a reagent known for such transformations, particularly for activated methyl groups.[5] It's important to note that some studies have shown nitrotoluenes to be unreactive towards SeO₂, suggesting that the reaction conditions are critical.[6] The protocol below is a general method for benzylic oxidation using SeO₂.

Materials:

-

3-methyl-4-nitrobenzonitrile

-

Selenium dioxide (SeO₂)

-

Dioxane (as solvent)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a fume hood, add 3-methyl-4-nitrobenzonitrile and a molar equivalent of selenium dioxide to a round-bottom flask containing anhydrous dioxane.

-

Reflux the mixture with stirring. The reaction progress should be carefully monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture and filter to remove the black selenium precipitate.

-

Dilute the filtrate with dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Causality and Self-Validation: The electron-withdrawing nature of both the nitro and cyano groups deactivates the aromatic ring but activates the benzylic protons of the methyl group, making them susceptible to oxidation by reagents like SeO₂.[5] Successful conversion will be indicated by the appearance of an aldehyde proton signal around 10 ppm in the ¹H NMR spectrum and a carbonyl stretch in the IR spectrum.

Application in Drug Development: The Synthesis of Bosutinib

This compound is a crucial intermediate in the synthesis of Bosutinib, a dual inhibitor of Src and Abl tyrosine kinases.[7] Bosutinib is used in the treatment of chronic myelogenous leukemia (CML).[8][9] The formyl and nitrile groups of this compound are essential for the construction of the quinoline core of the Bosutinib molecule. Its use in this context highlights the importance of this compound in medicinal chemistry and the development of targeted cancer therapies.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aldehyde proton (-CHO): A singlet around δ 10.0-10.5 ppm.

-

Aromatic protons: Three protons in the aromatic region (δ 7.5-8.5 ppm) exhibiting a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Aldehyde carbon (-CHO): A signal around δ 185-195 ppm.

-

Nitrile carbon (-CN): A signal around δ 115-120 ppm.

-

Aromatic carbons: Six signals in the aromatic region (δ 120-155 ppm), including the carbon attached to the nitro group.

Predicted Key IR Absorption Bands:

-

C-H stretch (aldehyde): Two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.[10]

-

C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2240 cm⁻¹.[11]

-

C=O stretch (aldehyde): A strong, sharp band around 1700-1720 cm⁻¹.[12]

-

N-O stretch (nitro): Two strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

Conclusion

This compound is a fine chemical of significant value to the pharmaceutical industry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. Its role as a key intermediate in the synthesis of important drugs like Bosutinib underscores its importance in modern medicinal chemistry. This guide provides a foundational understanding of this compound for researchers and developers working on the cutting edge of drug discovery.

References

- 1. 3-METHYL-4-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C8H4N2O3 | CID 13238553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 3-METHYL-4-NITROBENZONITRILE | 96784-54-2 [chemicalbook.com]

- 5. adichemistry.com [adichemistry.com]

- 6. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 7. Bosutinib synthesis - chemicalbook [chemicalbook.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

Methodological & Application

Application Note: Selective Synthesis of 3-Formyl-4-nitrobenzonitrile via Selenium Dioxide Oxidation

Abstract

This application note provides a detailed, reliable protocol for the synthesis of 3-Formyl-4-nitrobenzonitrile, a valuable building block in medicinal chemistry and materials science. The described method focuses on the selective oxidation of the benzylic methyl group of 4-methyl-3-nitrobenzonitrile using selenium dioxide (SeO₂). We delve into the mechanistic rationale, provide a step-by-step experimental procedure, outline safety protocols for handling toxic reagents, and present expected characterization data for the final product. This guide is intended for researchers, chemists, and drug development professionals seeking a reproducible and scalable synthesis route.

Introduction and Rationale

This compound (also known as 5-Cyano-2-nitrobenzaldehyde) is a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1] Its structure, featuring an aldehyde, a nitrile, and a nitro group on a benzene ring, offers multiple points for chemical modification. The strategic placement of these functional groups makes it a versatile precursor for constructing complex molecular architectures.

The selective oxidation of a methyl group on an electron-deficient aromatic ring presents a common synthetic challenge. The methyl group in the starting material, 4-methyl-3-nitrobenzonitrile, is activated for oxidation due to its benzylic position. However, the presence of two strong electron-withdrawing groups (—CN and —NO₂) deactivates the aromatic ring, influencing the reactivity of the methyl group.[2]

Several methods exist for the oxidation of activated methyl groups.[3][4][5] For this specific transformation, selenium dioxide (SeO₂) is the reagent of choice. SeO₂ is a well-established oxidant for the conversion of allylic and benzylic C-H bonds to alcohols or, with further oxidation, to carbonyl compounds.[6][7] This process, often referred to as the Riley oxidation, is highly effective for oxidizing activated methylene groups to ketones or methyl groups to aldehydes.[7][8][9] The reaction proceeds through an initial ene reaction followed by a[3][10]-sigmatropic rearrangement, ultimately yielding the desired aldehyde after hydrolysis of a selenium-containing intermediate.[7][9]

This protocol has been optimized for high yield and purity, with careful consideration given to reaction conditions and work-up procedures to manage the toxicity of selenium compounds.

Experimental Overview

The overall synthetic workflow involves the reaction of the starting material with selenium dioxide in a suitable high-boiling solvent, followed by an aqueous work-up, extraction, and final purification of the product.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

3.1. Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 4-methyl-3-nitrobenzonitrile | 162.15 | 5.00 g | 30.8 | 1.0 |

| Selenium Dioxide (SeO₂) | 110.97 | 3.76 g | 33.9 | 1.1 |

| 1,4-Dioxane (anhydrous) | 88.11 | 100 mL | - | - |

| Ethyl Acetate | - | 200 mL | - | - |

| Saturated Sodium Bicarbonate (aq) | - | 100 mL | - | - |

| Brine (Saturated NaCl aq) | - | 100 mL | - | - |

| Sodium Sulfate (anhydrous) | - | As needed | - | - |

| Silica Gel (for chromatography) | - | As needed | - | - |

| Hexanes/Ethyl Acetate (Eluent) | - | As needed | - | - |

| Toluene (for recrystallization) | - | As needed | - | - |

3.2. Reaction Procedure

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-3-nitrobenzonitrile (5.00 g, 30.8 mmol) and selenium dioxide (3.76 g, 33.9 mmol, 1.1 eq.).

-

Solvent Addition: Add 100 mL of anhydrous 1,4-dioxane to the flask.

-

Inert Atmosphere: Flush the apparatus with nitrogen gas.

-

Heating: Heat the reaction mixture to reflux (approximately 101 °C) using a heating mantle. The mixture will turn dark as the reaction progresses and elemental selenium (a black precipitate) forms.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-18 hours.

-

Cooling: Once the starting material is consumed, remove the heating mantle and allow the mixture to cool to room temperature.

3.3. Work-up and Purification

-

Filtration: Filter the cooled reaction mixture through a pad of Celite® to remove the precipitated black selenium metal. Wash the filter cake with ethyl acetate (2 x 20 mL) to ensure all product is collected.

-